2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Description
2-(4-Chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic indole derivative structurally related to melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide), a hormone involved in circadian rhythm regulation . The target compound incorporates a 4-chlorophenyl substitution on the acetamide moiety, distinguishing it from melatonin and other analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-24-16-6-7-18-17(11-16)14(12-22-18)8-9-21-19(23)10-13-2-4-15(20)5-3-13/h2-7,11-12,22H,8-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNUFXRZRPUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the 4-chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with ethylamine under basic conditions.
Introduction of the 5-methoxyindole moiety: The 5-methoxyindole can be synthesized separately and then coupled with the 4-chlorophenyl acetamide through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Reduction: Formation of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 10l) correlate with higher yields (14%) compared to halogens (Cl/F in 10j: 8%), suggesting improved synthetic efficiency .
- Melting Points : Compounds with nitro groups (e.g., 10l: 190–191°C) exhibit higher melting points than halogenated analogs (10j: 192–194°C), likely due to stronger intermolecular interactions .
Anticancer Activity:
- compounds (e.g., 10j, 10l) demonstrate potent anticancer activity via Bcl-2/Mcl-1 inhibition, with IC₅₀ values in the nanomolar range . The 4-chlorophenyl group in the target compound may similarly enhance pro-apoptotic effects, though experimental validation is required.
Neurological and Metabolic Effects:
- Melatonin’s role in circadian regulation is well-documented . The 4-chlorophenyl modification in the target compound could modulate affinity for melatonin receptors (MT₁/MT₂) or serotonin receptors, as seen in structurally related compounds (e.g., Y041-4262, a brominated indole derivative used in pharmacological screening) .
Analytical Challenges:
- and emphasize the importance of distinguishing indole-acetamide derivatives from contaminants in commercial melatonin preparations . This underscores the need for rigorous purity assessments if the target compound is developed for therapeutic use.
Biological Activity
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's molecular structure, biological properties, and relevant research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 343.81 g/mol. The compound features a chlorophenyl group and an indole derivative, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer and neuroprotective effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related indole derivatives. For instance, compounds containing the indole structure have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The IC50 values for these compounds typically range from 1 to 5 µg/mL, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 3.23 | |
| Compound B | HCT-116 | 1.9 | |
| This compound | TBD | TBD | TBD |
Neuropharmacological Effects
Indole derivatives have also been investigated for their neuroprotective properties. The presence of the methoxy group is believed to enhance the interaction with serotonin receptors, potentially leading to antidepressant-like effects. This mechanism is particularly relevant given the increasing interest in indole-based compounds for treating mood disorders.
Case Studies
- Study on Serotonin Receptor Interaction : Research conducted on similar compounds indicated that modifications in the indole structure significantly affect serotonin receptor binding affinity, suggesting that this compound may exhibit similar properties.
- In Vivo Studies : Animal models treated with related indole compounds demonstrated reduced anxiety-like behaviors, supporting the hypothesis that this class of compounds could serve as therapeutic agents for anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances cytotoxicity against cancer cells.
- Methoxy Group : Contributes to improved receptor binding and potential neuropharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
